molecular formula C7H3Br2FN2 B1460526 2,5-Dibromo-6-fluoro-1H-benzo[d]imidazole CAS No. 1388033-54-2

2,5-Dibromo-6-fluoro-1H-benzo[d]imidazole

Cat. No.: B1460526
CAS No.: 1388033-54-2
M. Wt: 293.92 g/mol
InChI Key: JITSGQMIBKJEMJ-UHFFFAOYSA-N
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Description

“2,5-Dibromo-6-fluoro-1H-benzo[d]imidazole” is a chemical compound that belongs to the class of organic compounds known as benzimidazoles . Benzimidazoles are organic compounds containing a benzene ring fused to an imidazole ring, which is a five-membered ring with two nitrogen atoms at positions 1 and 3, and three carbon atoms .


Molecular Structure Analysis

The molecular structure of “this compound” consists of a benzene ring fused to an imidazole ring, with bromine atoms at positions 2 and 5, and a fluorine atom at position 6 . The presence of these halogen atoms may influence the compound’s reactivity and biological activity.

Scientific Research Applications

Synthesis and Biological Activity

2,5-Dibromo-6-fluoro-1H-benzo[d]imidazole and its derivatives have been extensively studied for their synthesis and potential biological activities. For example, compounds synthesized from similar structures have shown moderate antimicrobial and anti-inflammatory activities, hinting at the chemical's potential in developing new pharmacological agents (N. Binoy et al., 2021). Furthermore, derivatives with substituted fluorobenzimidazoles have been investigated as inhibitors of enzymes like 5-lipoxygenase and soluble epoxide hydrolase, showing significant anti-inflammatory activity in vivo (B. Nandha et al., 2018).

Chemical Sensing Applications

Chemical sensors based on benzimidazole derivatives have been developed for selective detection of ions. A specific example includes the use of a benzimidazole-based sensor for ratiometric detection of Al3+ ions, demonstrating the versatility of fluorinated benzimidazole compounds in creating sensitive and selective chemical sensors (D. Jeyanthi et al., 2013).

Antimicrobial and Antifungal Applications

Several studies have explored the antimicrobial and antifungal potential of benzimidazole derivatives. Novel 4-(1H-benz[d]imidazol-2yl)-1,3-thiazol-2-amines demonstrated activity against a range of bacterial and fungal strains, highlighting the broad-spectrum potential of these compounds in antimicrobial therapies (V. Reddy & K. R. Reddy, 2010).

Anticancer Research

Research into benzimidazole derivatives has also extended into anticancer activities. Specific compounds have shown potent antiproliferative effects on human tumor cell lines, with some showing particular efficacy against breast cancer cells. These findings suggest the potential utility of benzimidazole derivatives in developing new cancer therapeutics (M. Hranjec et al., 2011).

Material Science and Polymer Research

In material science, benzimidazole derivatives have been incorporated into polymers to explore their properties for various applications. For instance, fluorinated copolymers bearing azole functions have been studied for their use in proton exchange membrane fuel cells (PEMFC), particularly under conditions of low relative humidity. These studies underscore the importance of benzimidazole derivatives in advancing materials science and engineering (B. Campagne et al., 2013).

Future Directions

Benzimidazole derivatives, including “2,5-Dibromo-6-fluoro-1H-benzo[d]imidazole”, have shown a wide variety of biological activities, making them promising candidates for the development of new drugs . Future research could focus on further exploring the biological activities of “this compound” and its potential therapeutic applications.

Properties

IUPAC Name

2,5-dibromo-6-fluoro-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Br2FN2/c8-3-1-5-6(2-4(3)10)12-7(9)11-5/h1-2H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JITSGQMIBKJEMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2C(=CC(=C1F)Br)N=C(N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Br2FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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